Methyl 2-(bromomethyl)cyclopropane-1-carboxylate
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Overview
Description
Methyl 2-(bromomethyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C6H9BrO2. It is a cyclopropane derivative, where a bromomethyl group is attached to the second carbon of the cyclopropane ring, and a methyl ester group is attached to the first carbon. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(bromomethyl)cyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of cyclopropane derivatives. For instance, the reaction of cyclopropyl methyl ketone with bromine in the presence of a base like triethylamine can yield the desired product . Another method involves the reaction of cyclopropylcarbinol with phosphorus tribromide, followed by esterification with methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The use of continuous flow reactors can enhance the efficiency and safety of these processes. Additionally, the choice of solvents and catalysts can be optimized to improve yields and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of the bromomethyl group can lead to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Reduction: The primary product is the corresponding alcohol.
Oxidation: Major products include carboxylic acids and aldehydes.
Scientific Research Applications
Methyl 2-(bromomethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(bromomethyl)cyclopropane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution and addition reactions. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methylcyclopropane-1-carboxylate: Similar structure but lacks the bromomethyl group.
Methyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate: Contains a bromoacetyl group instead of a bromomethyl group.
Uniqueness
Methyl 2-(bromomethyl)cyclopropane-1-carboxylate is unique due to the presence of both a bromomethyl group and a cyclopropane ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of new compounds and materials.
Properties
Molecular Formula |
C6H9BrO2 |
---|---|
Molecular Weight |
193.04 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9BrO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2-3H2,1H3 |
InChI Key |
AGOMZUJFFMCWFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC1CBr |
Origin of Product |
United States |
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